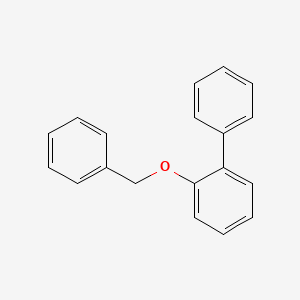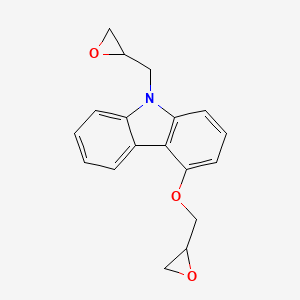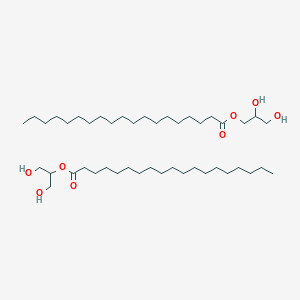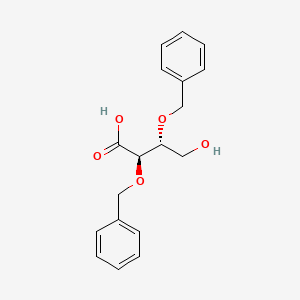
(2R,3R)-4-Hydroxy-2,3-bis(phenylmethoxy)-butanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-4-Hydroxy-2,3-bis(phenylmethoxy)-butanoic Acid is an organic compound with significant interest in various scientific fields. This compound is characterized by its two phenylmethoxy groups attached to a butanoic acid backbone, with hydroxyl and phenylmethoxy groups positioned on the second and third carbon atoms, respectively. The stereochemistry of the compound is denoted by the (2R,3R) configuration, indicating the specific spatial arrangement of the substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-4-Hydroxy-2,3-bis(phenylmethoxy)-butanoic Acid typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups followed by the introduction of phenylmethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-4-Hydroxy-2,3-bis(phenylmethoxy)-butanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The phenylmethoxy groups can be reduced to form corresponding alcohols.
Substitution: The phenylmethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2R,3R)-4-Hydroxy-2,3-bis(phenylmethoxy)-butanoic Acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2R,3R)-4-Hydroxy-2,3-bis(phenylmethoxy)-butanoic Acid involves its interaction with specific molecular targets. The hydroxyl and phenylmethoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S)-4-Hydroxy-2,3-bis(phenylmethoxy)-butanoic Acid: The enantiomer of the compound with different stereochemistry.
4-Hydroxy-2,3-bis(methoxy)-butanoic Acid: A similar compound with methoxy groups instead of phenylmethoxy groups.
2,3-Dihydroxybutanoic Acid: A compound with hydroxyl groups instead of phenylmethoxy groups.
Uniqueness
(2R,3R)-4-Hydroxy-2,3-bis(phenylmethoxy)-butanoic Acid is unique due to its specific stereochemistry and the presence of phenylmethoxy groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C18H20O5 |
|---|---|
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
(2R,3R)-4-hydroxy-2,3-bis(phenylmethoxy)butanoic acid |
InChI |
InChI=1S/C18H20O5/c19-11-16(22-12-14-7-3-1-4-8-14)17(18(20)21)23-13-15-9-5-2-6-10-15/h1-10,16-17,19H,11-13H2,(H,20,21)/t16-,17-/m1/s1 |
Clé InChI |
BDFMIPYELGLIOP-IAGOWNOFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CO[C@H](CO)[C@H](C(=O)O)OCC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)COC(CO)C(C(=O)O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


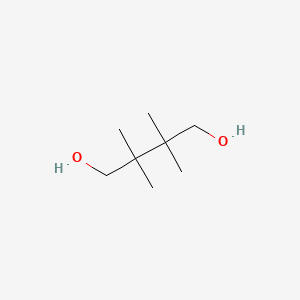

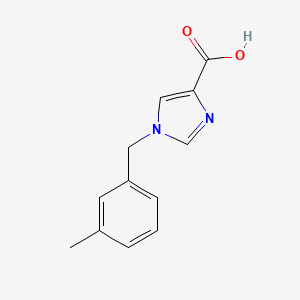
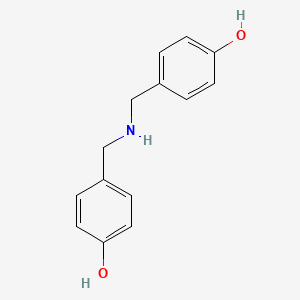
![alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13444816.png)
![(3R,5S)-5-(6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic acid](/img/structure/B13444821.png)
![methyl (1S,2R,3R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B13444836.png)
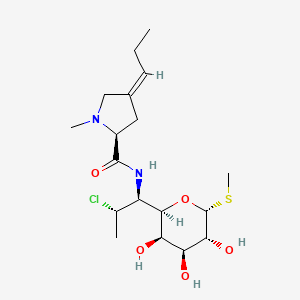
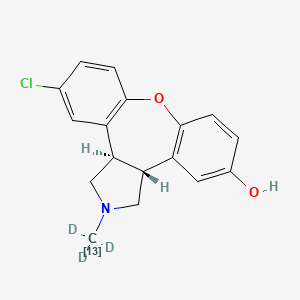
![2-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13444850.png)
